molecular formula C16H16N2O6 B4064685 3-(2,6-Dimethylmorpholine-4-carbonyl)-6-nitrochromen-2-one

3-(2,6-Dimethylmorpholine-4-carbonyl)-6-nitrochromen-2-one

Cat. No.: B4064685
M. Wt: 332.31 g/mol
InChI Key: PNQYUGPZNTWRKO-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylmorpholine-4-carbonyl)-6-nitrochromen-2-one is a complex organic compound that features a chromen-2-one core structure substituted with a nitro group and a 2,6-dimethylmorpholine-4-carbonyl moiety

Properties

IUPAC Name

3-(2,6-dimethylmorpholine-4-carbonyl)-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-9-7-17(8-10(2)23-9)15(19)13-6-11-5-12(18(21)22)3-4-14(11)24-16(13)20/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQYUGPZNTWRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805034
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholine-4-carbonyl)-6-nitrochromen-2-one typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chromen-2-one core, followed by nitration to introduce the nitro group at the 6-position

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholine-4-carbonyl)-6-nitrochromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chromen-2-one core can be hydrogenated to form dihydro derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Dihydro derivatives: Formed through the hydrogenation of the chromen-2-one core.

    Substituted chromen-2-ones: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

3-(2,6-Dimethylmorpholine-4-carbonyl)-6-nitrochromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylmorpholine-4-carbonyl)-6-nitrochromen-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chromen-2-one core can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole
  • 4-(2,6-Dimethylmorpholine-4-carbonyl)phenylmethanamine hydrochloride

Uniqueness

3-(2,6-Dimethylmorpholine-4-carbonyl)-6-nitrochromen-2-one is unique due to its combination of a chromen-2-one core with a nitro group and a 2,6-dimethylmorpholine-4-carbonyl moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,6-Dimethylmorpholine-4-carbonyl)-6-nitrochromen-2-one
Reactant of Route 2
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3-(2,6-Dimethylmorpholine-4-carbonyl)-6-nitrochromen-2-one

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